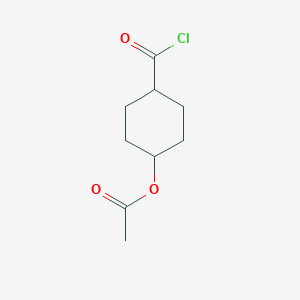
4-(Chlorocarbonyl)cyclohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorocarbonyl)cyclohexyl acetate is an organic compound characterized by a cyclohexane ring substituted with a chlorocarbonyl group and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorocarbonyl)cyclohexyl acetate typically involves the reaction of cyclohexanol with phosgene (carbonyl chloride) in the presence of a base to form the chlorocarbonyl intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous-flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Chlorocarbonyl)cyclohexyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexyl acetate and other related compounds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclohexanol and acetic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Acids/Bases: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.
Major Products:
Substitution Products: Various substituted cyclohexyl acetates.
Reduction Products: Cyclohexyl acetate and related alcohols.
Hydrolysis Products: Cyclohexanol and acetic acid.
Wissenschaftliche Forschungsanwendungen
4-(Chlorocarbonyl)cyclohexyl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the production of polymers and other advanced materials.
Fragrance Industry: Employed in the synthesis of fragrance compounds due to its unique odor properties.
Wirkmechanismus
The mechanism of action of 4-(Chlorocarbonyl)cyclohexyl acetate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is highly reactive, making it a suitable intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl Acetate: Lacks the chlorocarbonyl group, making it less reactive.
4-(Isopropyl)cyclohexyl Acetate: Used in the fragrance industry, similar in structure but with different substituents.
4-(Tert-Butyl)cyclohexyl Acetate: Another fragrance compound with different odor properties.
Uniqueness: 4-(Chlorocarbonyl)cyclohexyl acetate is unique due to the presence of both a chlorocarbonyl and an acetate group, providing a combination of reactivity and functional versatility that is not found in its simpler analogs .
Eigenschaften
Molekularformel |
C9H13ClO3 |
|---|---|
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
(4-carbonochloridoylcyclohexyl) acetate |
InChI |
InChI=1S/C9H13ClO3/c1-6(11)13-8-4-2-7(3-5-8)9(10)12/h7-8H,2-5H2,1H3 |
InChI-Schlüssel |
TZMCSICDDHNRPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCC(CC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















